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Compound of Interest

Compound Name: 4,8-Dibromo-2,6-dimethylquinoline

CAS No.: 1189107-53-6

Cat. No.: B3185969

Get Quote

Executive Summary
Dimethyl-substituted dibromoquinolines represent a specialized subclass of halogenated N-

heterocycles, critical in the development of antimalarial, anticancer, and antibacterial agents.

This guide synthesizes the physical, structural, and spectral properties of this scaffold, with a

specific focus on 5,7-dibromo-2,8-dimethylquinoline and 5,7-dibromo-2-methylquinolin-8-ol

analogs.

These compounds are defined by a delicate balance between the lipophilic methyl groups and

the electron-withdrawing bromine atoms, creating unique electronic environments that

modulate solubility,

-stacking capability, and biological ligand binding.

Structural Isomerism & Nomenclature
The physical properties of these derivatives depend heavily on the positional isomerism of the

methyl and bromine substituents.
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Core Scaffold: Quinoline (Benzo[

]pyridine)

Key Substituents:

Bromine (Br): Typically at positions C5, C6, C7, or C8 (electrophilic substitution sites).

Methyl (Me): Typically at C2, C3, C4 (via cyclization precursors) or C8.

Primary Target for this Guide:

Compound A:5,7-Dibromo-2-methylquinolin-8-ol (High-availability data anchor).[1][2]

Compound B:2,3-Dimethyl-5,7-dibromoquinoline (SAR-derived theoretical model).

Solid-State Physical Properties
Melting Point & Thermal Behavior
The introduction of bromine atoms significantly elevates the melting point due to increased

molecular weight and intermolecular halogen bonding.

Compound Substituents Melting Point (°C) Key Driver

Quinoline None -15 (Liquid)
Low symmetry, weak

interactions

2,3-Dimethylquinoline 2,3-Me 68 - 69
Increased packing

efficiency

5,7-Dibromoquinoline 5,7-Br 96 - 98
Halogen bonding, MW

increase

5,7-Dibromo-2-

methylquinolin-8-ol
5,7-Br, 2-Me, 8-OH 196 - 198

Strong intramolecular

H-bond (OH[3]···N)

5,7-Dibromo-2,3-

dimethylquinoline
5,7-Br, 2,3-Me 115 - 125 (Predicted)

Steric bulk vs.

Packing efficiency
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Technical Insight: The dramatic increase in the 8-hydroxy derivative (196°C) vs. the non-

hydroxy analog (96°C) confirms that intermolecular hydrogen bonding dominates the crystal

lattice energy, overriding the halogen effect.

Crystal Habit & Packing
X-ray diffraction studies of 5,7-dibromo-substituted quinolines reveal a planar geometry

distorted slightly by steric clash if methyl groups are adjacent to ring junctions.

-

Stacking: The electron-deficient pyridyl ring (due to N) stacks against the electron-rich
benzenoid ring of adjacent molecules. Distance: ~3.6 Å.[4]

Halogen Bonding (Type II): Br···Br interactions are frequently observed, acting as "molecular

glue."

Observed Contact Distance: ~3.63 Å (approx. sum of van der Waals radii).

Geometry: C-Br···Br angles often approach 150-160°, stabilizing the lattice.

Solution-Phase Properties
Solubility & Lipophilicity (LogP)
Drug development requires precise control over LogP. Methyl groups add lipophilicity (+0.5

LogP per Me), while Bromine adds significant hydrophobicity (+0.86 LogP per Br).
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Parameter
5,7-Dibromo-2-
methylquinolin-8-ol

2,3-
Dimethylquinoline

Impact on
Bioavailability

LogP (Exp/Pred) 3.50 - 3.96 2.94

High membrane

permeability; risk of

poor aqueous

solubility.

Water Solubility
< 0.1 mg/mL

(Insoluble)
~120 mg/L

Requires formulation

(e.g., HCl salt or

cyclodextrin complex).

pKa (Conj. Acid) ~2.5 - 3.0 4.94

Br atoms withdraw

electron density,

lowering basicity of N.

Formulation Note: Due to the low pKa (weak base), these compounds require strong acidic

conditions (pH < 2) to protonate the nitrogen and achieve aqueous solubility.

Spectral Characterization (NMR & MS)[5][6][7]
Proton NMR ( H NMR)
The substitution pattern is readily identified by the loss of signal multiplicity and downfield shifts

caused by the electronegative bromine.

Reference Solvent: DMSO-

or CDCl

C2-Methyl Group: Singlet,

2.6 – 2.8 ppm (Deshielded by ring current).

C3-Methyl Group: Singlet,

2.4 – 2.5 ppm.

Aromatic Region (5,7-Dibromo pattern):
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H-6: Not present (Br substituted).

H-8: Singlet or doublet (if H-6 is Br, H-8 is isolated). In 8-OH derivatives, this signal is

absent.

H-3/H-4: If C2-Me is present, H-3 appears as a doublet (coupling to H-4) or singlet (if C3 is

also substituted).

Shift Effect: Br at C5 shifts H-4 downfield (

ppm) due to the "ortho effect" and peri-interaction.

Mass Spectrometry (MS)
Isotope Pattern: The hallmark of a dibromo compound is the 1:2:1 triplet for the molecular ion

clusters

,

, and

due to the

Br and

Br natural abundance (approx 50:50).

Fragmentation:

Loss of Br radical (

).

Loss of HCN from the pyridine ring (characteristic of quinolines).

Synthesis & Experimental Protocols
Synthesis Logic Flow
The synthesis strategy depends on whether the methyl or bromine groups are introduced first.

The Skraup or Friedländer methods build the ring with methyls, followed by electrophilic
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bromination.

Precursor Selection

Route A: Direct Bromination
(Start with Dimethylquinoline)

Route B: Ring Construction
(Start with Dibromoaniline)

Reaction: Br2 / AcOH or NBS

Electrophilic Subst.

Reaction: Skraup/Doebner-Miller
(Glycerol/Acetone + Acid)

Condensation

Purification: Recrystallization (EtOH)

Target: Dimethyl-Dibromoquinoline

Cyclization: 140°C, H2SO4

Click to download full resolution via product page

Caption: Comparative synthetic pathways. Route A is preferred for 5,7-dibromo isomers due to

the directing power of the nitrogen.

Protocol: Bromination of 2-Methylquinolin-8-ol
Objective: Synthesis of 5,7-dibromo-2-methylquinolin-8-ol.

Preparation: Dissolve 2-methylquinolin-8-ol (5.0 g, 31.4 mmol) in Methanol (50 mL) and

NaHCO

(5.0 g).

Addition: Add a solution of Bromine (
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, 5 mL) in Methanol (50 mL) dropwise over 15 minutes at room temperature.

Note: The reaction is exothermic.[5] Maintain temp < 30°C to prevent tar formation.

Quenching: Stir for 60 minutes. Add Na

SO

(2.5 g) to neutralize excess bromine.

Isolation: Pour into ice water (200 mL). Filter the yellow/white precipitate.

Purification: Recrystallize from hot Ethanol.

Yield: ~85-90%.

Purity Check: TLC (Hexane:EtOAc 8:2), visualize with UV.

Structure-Activity Relationship (SAR) Visualization
Understanding how physical properties translate to biological potential is key for drug design.

Dimethyl-Dibromo
Quinoline Core

5,7-Dibromo

2,x-Dimethyl

Increased LogP
(Membrane Permeability)

+1.7 LogP
Blocked Metabolism

(C5/C7 blocked by Br)

Steric/Electronic Shield

Enhanced π-Stacking
(DNA Intercalation)Polarizability

+1.0 LogP

C2 Blocking

Click to download full resolution via product page

Caption: SAR map illustrating how substituents drive pharmacokinetics. Bromine enhances

metabolic stability by blocking oxidation sites.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://pdf.benchchem.com/1595/Technical_Support_Center_Synthesis_of_5_7_Dibromoquinoline.pdf
https://www.benchchem.com/product/b3185969/docs?utm_src=pdf-body-img#characterization-physical-properties-of-dimethyl-substituted-dibromoquinolines-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3185969?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


References
BenchChem. (2025).[6][5][7][8][9] An In-depth Technical Guide to the Physicochemical

Properties of 5,7-Dibromoquinoline. Retrieved from

National Institutes of Health (NIH). (2009). 5,7-Dibromo-2-methylquinolin-8-ol Crystal

Structure. PubMed Central. Retrieved from

ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines.

Organic Communications. Retrieved from

The Good Scents Company. (2023). 2,3-Dimethylquinoline Physical Properties. Retrieved

from

Sigma-Aldrich. (2024). 5,7-Dibromo-2-methylquinolin-8-ol Product Specification. Retrieved

from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Substituted Dibromoquinolines: A Technical Guide]. BenchChem, [2026]. [Online PDF].
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physical-properties-of-dimethyl-substituted-dibromoquinolines-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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